Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride
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Overview
Description
Methyl 2-(3-azabicyclo[321]octan-8-yl)acetate;hydrochloride is a chemical compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework
Mechanism of Action
Target of Action
The primary target of Methyl 2-(3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids, which share the same core structure, are known for their diverse biological activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
The specific biochemical pathways affected by Methyl 2-(3-azabicyclo[32Given its structural similarity to tropane alkaloids, it can be inferred that it may affect similar biochemical pathways . The downstream effects would depend on the specific biological activity of the compound.
Result of Action
The specific molecular and cellular effects of Methyl 2-(3-azabicyclo[32Given its structural similarity to tropane alkaloids, it can be inferred that it may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. These routes often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . The reaction conditions usually involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate: This compound shares a similar bicyclic structure but differs in its functional groups.
2-Azabicyclo[3.2.1]octane: Another related compound with a similar core structure but different substituents.
Uniqueness
Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride is unique due to its specific functional groups and the hydrochloride salt form, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain synthetic and medicinal applications .
Properties
IUPAC Name |
methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)4-9-7-2-3-8(9)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPWLIEXKFQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2CCC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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